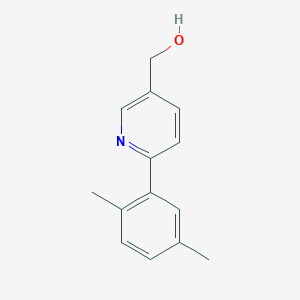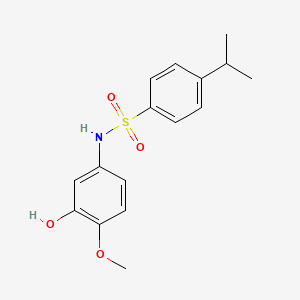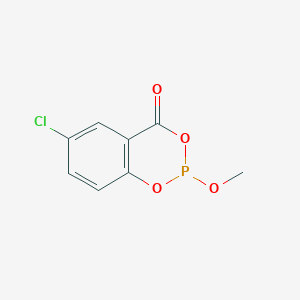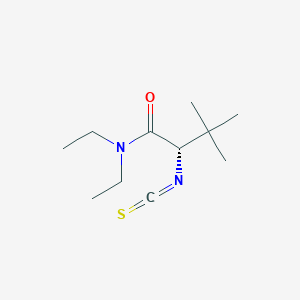![molecular formula C16H24N2O2 B12614624 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde CAS No. 919088-63-4](/img/structure/B12614624.png)
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is an organic compound with the molecular formula C16H24N2O2 It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group and a butoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde typically involves the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with methyl iodide to form 4-methylpiperazine.
Attachment of the butoxy chain: The next step involves the reaction of 4-methylpiperazine with 1-bromobutane to form 4-(4-methylpiperazin-1-yl)butane.
Formation of the benzaldehyde derivative: Finally, the compound is synthesized by reacting 4-(4-methylpiperazin-1-yl)butane with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzoic acid.
Reduction: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the aldehyde group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzene
Uniqueness
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is unique due to the presence of both the piperazine ring and the butoxy chain, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
919088-63-4 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
InChI-Schlüssel |
WFNABXNQTTUSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)


![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
